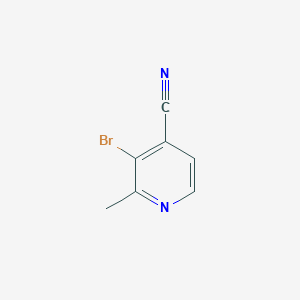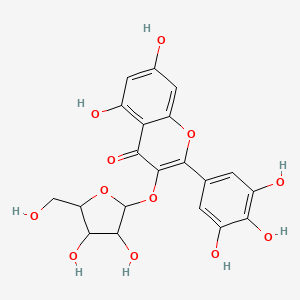
5-(2-Amino-2-oxoethyl)-2-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Specifically, it occurs naturally in tRNA and plays a crucial role in protein synthesis by participating in the decoding process during translation.
- The compound’s structure consists of a uridine base (a pyrimidine nucleoside) linked to a thiouracil moiety via a 2-amino-2-oxoethyl side chain.
5-(2-Amino-2-oxoethyl)-2-thiouridine: is an organic compound with the chemical formula CHNOS. It belongs to the class of modified nucleosides found in transfer RNA (tRNA).
Preparation Methods
Synthetic Routes: The synthesis of 5-(2-Amino-2-oxoethyl)-2-thiouridine involves several steps. One common approach is as follows
Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary route for obtaining this compound.
Chemical Reactions Analysis
Reactions: 5-(2-Amino-2-oxoethyl)-2-thiouridine can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: The products formed depend on the specific reaction and the position of modification.
Scientific Research Applications
Biology: In tRNA, this modified nucleoside contributes to accurate codon recognition during translation.
Medicine: Investigating its role in protein synthesis may lead to therapeutic insights.
Industry: Its use in nucleotide analogs and RNA-based technologies is of interest.
Mechanism of Action
Decoding Accuracy: Within tRNA, 5-(2-Amino-2-oxoethyl)-2-thiouridine enhances the fidelity of codon-anticodon interactions. It helps prevent misreading of mRNA during translation.
Molecular Targets and Pathways: The compound interacts with ribosomal machinery and ensures precise amino acid incorporation.
Comparison with Similar Compounds
Uniqueness: 5-(2-Amino-2-oxoethyl)-2-thiouridine’s specific role in decoding sets it apart.
Similar Compounds: Other modified nucleosides in tRNA include pseudouridine, 5-methylcytidine, and 2-thiouridine.
Properties
Molecular Formula |
C11H15N3O6S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N3O6S/c1-19-3-5-6(15)7(16)10(20-5)14-2-4(8(12)17)9(18)13-11(14)21/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,21) |
InChI Key |
WROUMNXIYYXVJC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C(C(C(O1)N2C=C(C(=O)NC2=S)C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)

![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)



![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)





